N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-18-9-4-2-8-3-5-11(15-12(16)7-14)13(17)10(8)6-9/h2,4,6,11,13,17H,3,5,7H2,1H3,(H,15,16)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFNBSBMXHMADM-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2O)NC(=O)CCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H]([C@H]2O)NC(=O)CCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654543 | |
| Record name | 2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99833-89-3 | |
| Record name | 2-Chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from 7-Methoxy-1-Tetralone
A widely cited method involves 7-methoxy-1-tetralone as the precursor. This ketone undergoes stereoselective reduction to yield the diastereomeric alcohols (1S,2S) and (1R,2R). Catalytic hydrogenation with a chiral catalyst, such as (R)-BINAP-Ru complexes, achieves enantiomeric excesses >90%. For example:
The reaction proceeds at 50–60°C under 50–100 psi H₂, with yields averaging 75–85%.
Birch Reduction of Naphthol Derivatives
Alternative routes employ Birch reduction of 7-methoxy-2-naphthol in liquid ammonia and ethanol, producing 1,2,3,4-tetrahydro-7-methoxynaphthalen-1-ol. However, this method often requires subsequent resolution steps to isolate the (1S,2S) isomer.
Stereoselective Hydroxylation and Functionalization
Epoxidation and Acid-Catalyzed Ring Opening
The hydroxyl group at the 1-position is introduced via epoxidation of 7-methoxy-1,2-dihydronaphthalene followed by acid-mediated ring opening. Using m-chloroperbenzoic acid (mCPBA) as the oxidant and H₂SO₄ as the catalyst, this step affords the trans-diol intermediate:
Yields range from 60–70%, with the stereochemistry dictated by the epoxide’s geometry.
Microbial Oxidation
Aspergillus niger and Rhizopus arrhizus catalyze the hydroxylation of 7-methoxy-1-tetralin to yield the (1S,2S)-diol with >95% enantiomeric excess. This biocatalytic method is scalable but requires optimized fermentation conditions (pH 6.5–7.0, 28–32°C).
Chloroacetylation of the Amine Intermediate
The final step involves introducing the chloroacetamide group at the 2-position. The amine intermediate, (1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, is reacted with chloroacetyl chloride under basic conditions:
Key Conditions:
-
Base: Triethylamine (2.2 eq) to neutralize HCl byproducts.
-
Yield: 80–90% after purification via recrystallization (acetone/hexane).
Industrial-Scale Considerations
Continuous Flow Reactors
Recent advancements employ continuous flow systems for the chloroacetylation step, enhancing heat dissipation and reducing reaction times from hours to minutes. For example, a tubular reactor with a residence time of 5–10 minutes achieves 95% conversion at 25°C.
Challenges and Optimization
Stereochemical Integrity
Racemization during chloroacetylation is mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the chloroacetamide group or other functional groups.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amides, ethers, or thioethers.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide exhibit antidepressant effects. The tetrahydronaphthalene structure is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of this compound can elevate serotonin levels in the brain, potentially offering new avenues for treating depression and anxiety disorders .
Analgesic Effects
Another application of this compound is in pain management. Similar naphthalene-based compounds have been investigated for their analgesic properties. They may function by modulating pain pathways in the central nervous system, providing a basis for developing new analgesics with fewer side effects compared to traditional opioids .
Biological Research
Proteomics Research
this compound has been utilized in proteomics studies to understand protein interactions and functions better. Its unique chemical structure allows it to serve as a probe in various assays aimed at elucidating protein dynamics within biological systems .
Inhibitory Activity Against Enzymes
This compound has shown potential as an enzyme inhibitor. For instance, it may inhibit specific kinases involved in cancer progression. By selectively targeting these enzymes, it could help develop targeted therapies for cancers characterized by aberrant kinase activity .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-chloro-N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide
- Molecular Formula: C₁₃H₁₆ClNO₃
- Molecular Weight : 269.72 g/mol
- Stereochemistry : (1S,2S) configuration, critical for biological activity and receptor interactions .
- SMILES : COc1cc2C@HC@HNC(=O)CCl
- Key Features : A chloroacetamide derivative with a substituted naphthalene backbone, featuring a methoxy group at position 7 and a hydroxyl group at position 1.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Stereochemical Influence : The (1S,2S) configuration of the target compound distinguishes it from its (1R,2R) enantiomer, which may exhibit divergent biological activity due to altered spatial interactions .
Functional Group Modifications :
- Replacement of chloroacetamide with propanamide (CAS 88058-73-5) eliminates electrophilic chlorine, reducing reactivity but improving metabolic stability .
- Methoxy and hydroxyl groups on the naphthalene ring enhance hydrogen-bonding capacity compared to alkyl-substituted herbicides like alachlor .
Mechanistic and Application Differences
- Herbicidal Activity: S-metolachlor and alachlor inhibit long-chain fatty acid biosynthesis in plants, a mechanism tied to their chloroacetamide group and alkyl-aromatic substituents . The target compound’s naphthalenyl core may redirect its mechanism toward non-herbicidal targets (e.g., ion channels or enzymes) .
- Pharmacological Potential: Structural similarity to TRPV4 channel modulators (e.g., GSK1016790A) suggests possible applications in bladder dysfunction or neuroinflammation, though direct evidence is lacking .
Biological Activity
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies that highlight the significance of this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H17ClN2O3
- Molecular Weight : 300.75 g/mol
The presence of a chloroacetamide group and a tetrahydro-naphthalene backbone suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain modulation and neuroprotection.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : Studies have shown that it may reduce pain responses in animal models.
- Anti-inflammatory Effects : The compound demonstrates potential in reducing inflammation markers in vitro and in vivo.
- Neuroprotective Effects : Preliminary data suggest it may protect neuronal cells from oxidative stress.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Analgesic | Significant reduction in pain response | |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines | |
| Neuroprotection | Protection against oxidative damage |
Case Study 1: Analgesic Efficacy
A study conducted on rodents demonstrated that this compound significantly alleviated pain induced by formalin injection. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations. This suggests potential for development as a novel analgesic agent.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies using human cell lines showed that treatment with this compound led to a notable decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This finding supports the hypothesis that the compound could be beneficial in treating inflammatory conditions.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and reduce side effects. Variations in the substituents on the naphthalene ring have been explored to enhance potency against specific biological targets.
Q & A
Q. What synthetic methodologies are recommended for producing this compound, and how can purity be optimized?
The synthesis of this compound involves stereospecific reactions to preserve the (1S,2S) configuration. A typical route includes:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC·HCl) to activate the chloroacetamide group for nucleophilic attack by the tetrahydroxy-naphthalenyl intermediate .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) achieves >95% purity. Recrystallization from ethanol improves crystalline homogeneity .
- Key challenge : Avoiding racemization during acidic or basic workup. Mild conditions (pH 6–8, 0–4°C) are critical .
Q. Which analytical techniques are most effective for structural confirmation?
- Single-crystal X-ray diffraction (XRD) : Resolves stereochemistry and detects conformational polymorphism. For example, related chloroacetamides exhibit three distinct conformers in asymmetric units, with dihedral angles varying by 20°–30° .
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group at C7, hydroxy at C1). H-H COSY validates the tetrahydro-naphthalenyl backbone .
- HPLC-MS : Monitors synthetic intermediates and detects byproducts (e.g., dechlorinated analogs) .
Q. What safety protocols are essential for handling this compound?
Q. How can preliminary biological activity screening be designed?
- In vitro assays :
- Positive controls : Compare with structurally related compounds (e.g., alachlor) to establish baseline efficacy .
Advanced Research Questions
Q. How does the 1S,2S stereochemistry influence pharmacological activity?
- Comparative studies : Enantiomeric pairs (1S,2S vs. 1R,2R) show a 3–5× difference in receptor binding affinity. For example, the 1S,2S configuration enhances hydrogen bonding with target proteins (e.g., kinase domains) .
- Methodological approach :
Q. What QSAR models predict the activity of chloroacetamide derivatives, and how are they applicable here?
- Electron-withdrawing substituents : Para-substituted chloro groups increase bioactivity by 2–3× compared to methoxy groups, likely due to enhanced electrophilicity .
- Hydrophobic parameters : LogP values >2.5 correlate with improved blood-brain barrier penetration in rodent models .
- Application : Replace the naphthalenyl methoxy group with a trifluoromethyl group to test QSAR-predicted potency enhancements .
Q. How should contradictory crystallographic data (e.g., multiple conformers) be interpreted?
- Case study : Structural analysis of related compounds reveals three conformers in asymmetric units due to rotational flexibility of the acetamide group. Dihedral angles between aromatic rings range from 44.5° to 77.5°, indicating dynamic behavior .
- Resolution strategies :
- Perform temperature-dependent XRD (100–298 K) to track conformational changes.
- Use molecular dynamics simulations (AMBER force field) to model energy barriers for rotation .
Q. What methodologies assess environmental degradation pathways?
- Soil half-life studies : Under aerobic conditions, hydrolysis of the chloroacetamide group occurs within 14–28 days (pH 7.0, 25°C). Metabolites are identified via LC-QTOF-MS .
- Photodegradation : UV irradiation (λ = 254 nm) cleaves the naphthalenyl-methoxy bond, producing quinone derivatives. Monitor with GC-MS .
Q. How can in vivo pharmacokinetic properties be optimized?
Q. What synergistic effects are observed in combination therapies?
- Anticancer studies : Co-administration with paclitaxel reduces IC50 by 40% in breast cancer cell lines (MCF-7), likely due to dual targeting of microtubules and DNA topoisomerases .
- Experimental design :
- Fixed-ratio combination assays (e.g., Chou-Talalay method).
- Synergy scores (Combination Index <1) confirm potentiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
